![molecular formula C39H29P B14897634 Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane](/img/structure/B14897634.png)
Diphenyl(2'-(m-tolyl)-[1,1'-binaphthalen]-2-yl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is an organophosphorus compound that features a phosphine group attached to a binaphthyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a binaphthyl derivative. One common method is the palladium-catalyzed cross-coupling reaction, where diphenylphosphine is reacted with a halogenated binaphthyl compound under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be key aspects of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives.
Coordination: Metal-phosphine complexes.
Aplicaciones Científicas De Investigación
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane has several applications in scientific research:
Catalysis: It is used as a ligand in various catalytic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biology and Medicine: While specific applications in biology and medicine are limited, its derivatives are studied for their potential biological activities.
Mecanismo De Acción
The mechanism of action of Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane primarily involves its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine: A simpler phosphine compound with similar coordination properties.
Diphenyl(p-tolyl)phosphine: Another phosphine with a tolyl group, used in similar catalytic applications.
Triphenylphosphine: A widely used phosphine ligand in catalysis.
Uniqueness
Diphenyl(2’-(m-tolyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to its binaphthyl structure, which provides additional steric and electronic properties that can influence its reactivity and coordination behavior. This makes it particularly useful in creating chiral catalysts and materials with specific properties.
Propiedades
Fórmula molecular |
C39H29P |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
[1-[2-(3-methylphenyl)naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C39H29P/c1-28-13-12-16-31(27-28)36-25-23-29-14-8-10-21-34(29)38(36)39-35-22-11-9-15-30(35)24-26-37(39)40(32-17-4-2-5-18-32)33-19-6-3-7-20-33/h2-27H,1H3 |
Clave InChI |
PBIFAXREKZLXIK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


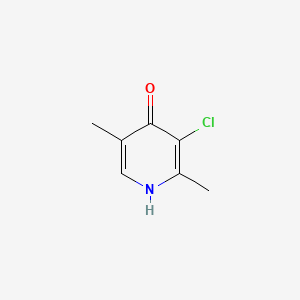
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)
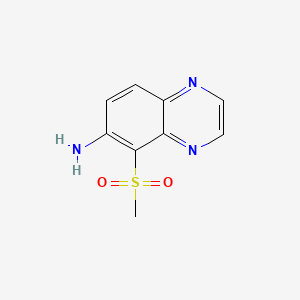
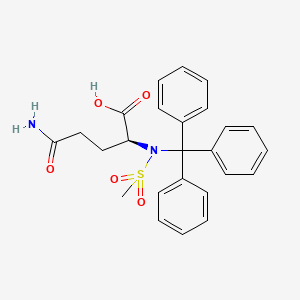
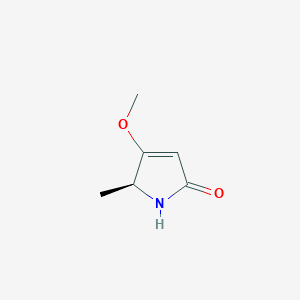
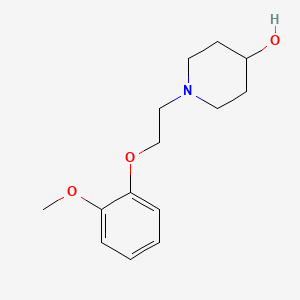
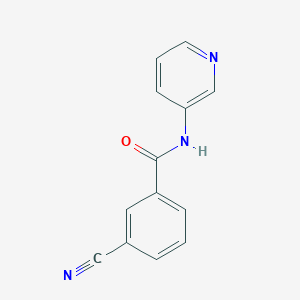


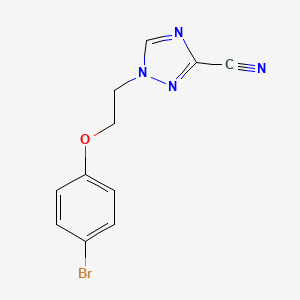
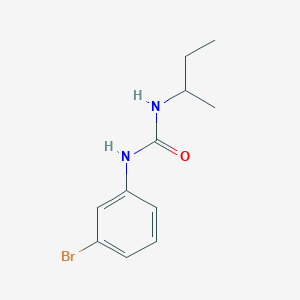
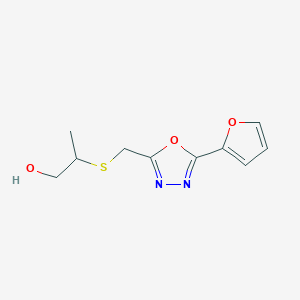

![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)
